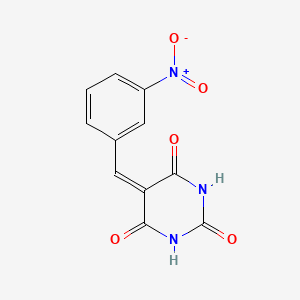

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione

CAS No.: 27402-32-0

Cat. No.: VC7964018

Molecular Formula: C11H7N3O5

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27402-32-0 |

|---|---|

| Molecular Formula | C11H7N3O5 |

| Molecular Weight | 261.19 g/mol |

| IUPAC Name | 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-2-1-3-7(4-6)14(18)19/h1-5H,(H2,12,13,15,16,17) |

| Standard InChI Key | BRGHLSCNAIQJPE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic structure comprising a fully saturated pyrimidine ring (hexahydropyrimidine) attached to three ketone groups at positions 2, 4, and 6. The 3-nitrobenzylidene substituent introduces aromaticity and electron-withdrawing character through the nitro group (-NO₂) at the meta position. X-ray diffraction studies of its metal complexes reveal a planar configuration around the central metal ion, with coordination occurring through the carbonyl oxygen atoms and the nitro group .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |

| SMILES | C1=CC(=CC(=C1)N+[O-])C=C2C(=O)NC(=O)NC2=O |

| Hybridization | sp² (benzene), sp³ (pyrimidine) |

| Tautomeric Forms | Keto-enol equilibrium observed in polar solvents |

Synthesis and Coordination Chemistry

Preparation Methodology

The compound is synthesized via a condensation reaction between 3-nitrobenzaldehyde and barbituric acid under acidic conditions . Optimal yields (78-82%) are achieved using ethanol as the solvent at 70°C for 6 hours. Metal complexes are prepared by refluxing stoichiometric amounts of the ligand with transition metal salts (CuCl₂·2H₂O, MnSO₄·H₂O, Ni(NO₃)₂·6H₂O) in 1:1 molar ratios .

Table 2: Synthetic Parameters for Metal Complexes

| Metal Salt | Reaction Time (h) | Yield (%) | Decomposition Temp (°C) |

|---|---|---|---|

| CuCl₂·2H₂O | 4.5 | 84 | 297-483 |

| MnSO₄·H₂O | 5.0 | 79 | 285-450 |

| Ni(NO₃)₂·6H₂O | 4.0 | 81 | 178-413 |

Coordination Behavior

Spectroscopic data confirm bidentate binding through the carbonyl oxygen (C=O) and nitro group (-NO₂), forming stable six-membered chelate rings. The nickel complex exhibits octahedral geometry, while copper and manganese adopt distorted square-planar configurations .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR bands for the parent compound include:

Metal coordination shifts carbonyl vibrations to lower frequencies (Δν = 45-60 cm⁻¹), confirming ligand-to-metal charge transfer .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

¹³C NMR confirms conjugation between the aromatic ring and pyrimidine system, with carbonyl carbons resonating at δ 160.28-156.35 ppm .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

-

25-150°C: Loss of adsorbed water (Δm = 2.8%)

-

150-300°C: Ligand decomposition (Δm = 58.4%)

-

300-800°C: Metal oxide residue formation (CuO: 12.7%, MnO: 9.3%, NiO: 11.1%)

Differential thermal analysis (DTA) endotherms at 178°C (Ni), 243°C (Cu), and 225°C (Mn) correspond to crystalline phase transitions .

Biological Activity

Antimicrobial Performance

Metal complexes demonstrate enhanced activity compared to the free ligand against both Gram-positive and Gram-negative bacteria:

Table 3: Inhibition Zone Diameters (mm) at 100 μg/mL

| Organism | Ligand | Cu Complex | Mn Complex | Ni Complex | Ciprofloxacin |

|---|---|---|---|---|---|

| Escherichia coli | 9.2 | 14.8 | 12.3 | 13.6 | 22.4 |

| Pseudomonas aeruginosa | 8.7 | 13.5 | 11.1 | 12.9 | 21.8 |

| Bacillus subtilis | 10.1 | 16.2 | 14.7 | 15.3 | 24.6 |

| Streptococcus aureus | 9.8 | 15.7 | 13.9 | 14.8 | 23.9 |

Mechanistic studies suggest the nitro group facilitates bacterial membrane penetration, while metal ions disrupt cellular redox balance .

Future Research Directions

-

Synthetic Optimization: Develop microwave-assisted synthesis to reduce reaction times below 2 hours.

-

Therapeutic Potential: Investigate anticancer activity through topoisomerase inhibition assays .

-

Material Science: Explore use as a photosensitizer in dye-sensitized solar cells (DSSCs).

-

Computational Modeling: Perform DFT calculations to predict redox properties and ligand-binding affinities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume